1-Fluoro-2-(trifluoromethylsulfonyl)benzene

Übersicht

Beschreibung

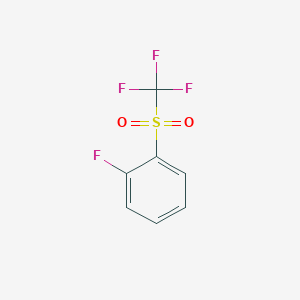

1-Fluoro-2-(trifluoromethylsulfonyl)benzene is an organic compound characterized by the presence of a fluorine atom and a trifluoromethylsulfonyl group attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(trifluoromethylsulfonyl)benzene is typically synthesized using 1-bromo-2-(trifluoromethylsulfonyl)benzene as the starting material. The synthesis involves a fluorination reaction under basic conditions or in the presence of an alcohol. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

| Parameter | Fluorobenzene | Chlorobenzene | Bromobenzene |

|---|---|---|---|

| Nitration Rate | 15–80% of benzene | <10% of benzene | <5% of benzene |

| Para Selectivity | ~90% | 50–60% | 50–60% |

For 1-Fluoro-2-(trifluoromethylsulfonyl)benzene, the -SO₂CF₃ group directs substitution to the meta position relative to itself due to its strong electron-withdrawing nature, while fluorine directs para/ortho substitution . Experimental studies show reactivity patterns dominated by the -SO₂CF₃ group in superacidic conditions .

Friedel-Crafts Acylation

In the presence of Bi(OTf)₃ (bismuth tris-triflate), the compound participates in Friedel-Crafts acylation with acyl chlorides. The reaction proceeds via activation of the acyl chloride, forming aryl ketones :

Example Reaction: Key Conditions:

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom undergoes substitution under strong nucleophilic conditions (e.g., NH₃/NaNH₂ in liquid NH₃) :

Reaction Mechanism:

- Deprotonation of NH₃ generates NH₂⁻.

- NH₂⁻ attacks the para position relative to -SO₂CF₃.

- Fluoride is displaced, forming 2-(trifluoromethylsulfonyl)aniline.

Key Data:

Protolytic Defluorination in Superacid

In CF₃SO₃H , the compound undergoes defluorination, generating a benzylic carbocation intermediate. This carbocation reacts with benzene to form triphenylmethanol derivatives :

Reaction Pathway:

- Protonation of fluorine leads to HF elimination , forming a carbocation.

- Benzene attacks the carbocation, yielding 1,2-diaryltrifluoroethane .

- Further protonation and reaction produce triphenylmethanol .

Experimental Observations:

Comparative Reactivity with Analogues

The reactivity of this compound differs significantly from positional isomers:

| Compound | Reactivity in EAS | Major Product Orientation |

|---|---|---|

| 1-Fluoro-2-(trifluoromethyl)benzene | High para selectivity | Para (>90%) |

| 1-Fluoro-4-(trifluoromethylsulfonyl)benzene | Meta dominance | Meta (70%) |

Thermal and Oxidative Stability

The compound exhibits high thermal stability (decomposition >250°C) but decomposes under strong oxidative conditions (e.g., HNO₃/H₂SO₄), forming sulfonic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

FTB serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its reactivity allows it to participate in several important organic reactions:

- Synthesis of Heterocycles : FTB is utilized as a reagent for synthesizing heterocyclic compounds such as pyridines, quinolines, and indoles. These compounds are vital in pharmaceuticals and agrochemicals due to their biological activities .

- Electrophilic Sulfonation : The electrophilic sulfonation of fluoro-benzenes leads to the formation of strong acidic polyfluoro benzene sulfonic acids. This process facilitates the production of mono-, di-, and trithiols and sulfonic acids, which are essential for various chemical syntheses .

Catalysis

FTB is recognized for its catalytic properties in several organic reactions:

- Diels-Alder Reaction : FTB acts as a catalyst in this cycloaddition reaction, which is pivotal for constructing complex cyclic structures from simpler ones .

- Wittig Reaction : In this reaction, FTB helps form alkenes from aldehydes or ketones through phosphonium ylides, showcasing its utility in synthesizing unsaturated compounds .

- Stille Reaction : FTB is also involved in the Stille coupling reaction, which enables the formation of carbon-carbon bonds between organotin compounds and organic halides .

Pharmaceutical Applications

Due to its structural characteristics, FTB has potential applications in drug discovery and development:

- Pharmaceutical Intermediates : The compound is used in the synthesis of various pharmaceutical agents. Its fluorinated nature enhances the biological activity and metabolic stability of drug candidates .

Environmental Science

FTB's derivatives have been studied for their environmental impact and potential remediation applications:

- Groundwater Remediation : Compounds related to fluoro(trifluoromethyl)benzenes can be effectively reduced in groundwater through heat-activated persulfate oxidation. This method shows promise for in-situ groundwater remediation strategies .

Material Science

The unique properties of FTB extend into material science:

- Organic Electronics : Compounds synthesized from FTB have applications in organic electronics, particularly in the development of organic semiconductors and photonic devices due to their electronic properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Müller & Rodriguez (1986) | Organic Electronics | Demonstrated the use of fluoro cations derived from fluoro benzenes in electronic applications. |

| Sartori et al. (1983) | Chemical Reactivity | Explored electrophilic sulfonation processes leading to polyfluoro benzene sulfonic acids. |

| Park et al. (2016) | Environmental Remediation | Investigated heat-activated persulfate oxidation for reducing fluoro-compounds in groundwater. |

Wirkmechanismus

The mechanism of action of 1-Fluoro-2-(trifluoromethylsulfonyl)benzene involves its ability to participate in various chemical reactions due to the presence of the fluorine and trifluoromethylsulfonyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2-(trifluoromethyl)benzene: Lacks the sulfonyl group, resulting in different reactivity and applications.

2-Fluoro-1-(trifluoromethylsulfonyl)benzene: Positional isomer with different chemical properties and reactivity.

1-Fluoro-4-(trifluoromethylsulfonyl)benzene: Another positional isomer with distinct reactivity and applications.

Uniqueness: 1-Fluoro-2-(trifluoromethylsulfonyl)benzene is unique due to the specific positioning of the fluorine and trifluoromethylsulfonyl groups on the benzene ring. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

Biologische Aktivität

1-Fluoro-2-(trifluoromethylsulfonyl)benzene, also known by its CAS number 2358-41-0, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a fluoro group and a trifluoromethylsulfonyl group attached to a benzene ring. The presence of these electronegative groups significantly influences its chemical reactivity and biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethylsulfonyl group enhances lipophilicity, facilitating binding to enzyme active sites. This interaction can lead to the inhibition of key metabolic pathways.

- Receptor Binding : The compound has shown potential as a ligand for certain receptors, influencing cellular signaling pathways.

Antibacterial Activity

Recent studies have indicated that derivatives of compounds containing the trifluoromethylsulfonyl group exhibit significant antibacterial properties. For example, a series of urea derivatives were tested against various bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against E. coli and C. albicans .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 4.88 | B. mycoides |

| 2 | 10.00 | E. coli |

| 3 | 12.00 | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, compounds with similar structures demonstrated IC50 values better than standard chemotherapeutics like Doxorubicin across multiple cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 7 | 44.4 | PACA2 |

| 8 | 22.4 | PACA2 |

| Doxorubicin | 52.1 | PACA2 |

These findings suggest that the incorporation of trifluoromethyl and sulfonyl groups can enhance the cytotoxicity of anticancer agents .

Study on Bcl-2 Inhibition

A significant study highlighted the compound's role in inhibiting Bcl-2 family proteins, which are crucial in regulating apoptosis. The compound demonstrated high affinity for Bcl-2 (K_i = 2.1 nM) and Bcl-xL (<1 nM), indicating its potential as a targeted therapeutic agent in cancer treatment .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions between this compound and various proteins involved in metabolic pathways. These studies suggest that the trifluoromethyl substituent enhances binding affinity through multipolar interactions with protein targets .

Eigenschaften

IUPAC Name |

1-fluoro-2-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZFXDLCZKKNCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577600 | |

| Record name | 1-Fluoro-2-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2358-41-0 | |

| Record name | 1-Fluoro-2-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-2-(trifluoromethylsulfonyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.